ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenethylamine moiety, and a dihydropyridazine core.
Preparation Methods
The synthesis of ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dihydropyridazine core, followed by the introduction of the fluorophenyl and methoxyphenethylamine groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-chlorophenyl)-4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Ethyl 1-(4-bromophenyl)-4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a bromophenyl group, which may also influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O6/c1-3-33-24(31)23-20(14-22(30)28(27-23)18-10-8-17(25)9-11-18)34-15-21(29)26-13-12-16-6-4-5-7-19(16)32-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXKBBXBUNZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=CC=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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